Boc-Arg(Pbf)-OH
Overview
Description
“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .
Synthesis Analysis
“Boc-Arg(Pbf)-OH” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .Molecular Structure Analysis
The molecular formula of “Boc-Arg(Pbf)-OH” is C24H38N4O7S . Its molecular weight is 526.65 .Chemical Reactions Analysis
“Boc-Arg(Pbf)-OH” is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Boc-Arg(Pbf)-OH” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .Scientific Research Applications
Minimizing Tryptophan Alkylation in Peptide Synthesis : Boc-Arg(Pbf)-OH, when used with Boc side-chain protection for Trp, minimizes Trp alkylation during TFA treatment in solid-phase peptide synthesis (Fields & Fields, 1993).
Microwave-Assisted Synthesis of Cyclic RGD Peptides : It has been effectively used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).
Solid-Phase Peptide Synthesis Using N-Butylpyrrolidinone : A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone as a solvent has been developed, addressing issues related to yield and peptide quality (de la Torre et al., 2020).
Synthesis of Glutaryl-Containing Derivatives of GRGD and KRGD Peptides : Derivatives of GRGD and KRGD peptides containing Boc-Arg(Pbf)-OH have been synthesized for potential applications in linking these peptides to other biologically active molecules or nanoparticles (Demin et al., 2019).
Solid-Phase Synthesis of N-Methylated Peptides : The use of Boc-Arg(Pbf)-OH in the microwave-assisted solid-phase synthesis of N-methylated peptides has been studied, revealing specific temperature-dependent yields (Roodbeen et al., 2012).
Efficient Access to Pbf-Protected Argininic Acid : A method for efficiently producing Pbf-protected argininic acid [H–OArg(Pbf)–OH], a building block for Fmoc-solid phase peptide synthesis, has been developed using nitrosating agents (Cupido et al., 2005).
properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462873 | |
Record name | Boc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Pbf)-OH | |
CAS RN |
200124-22-7 | |
Record name | Boc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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